Enhanced Lipophilicity (XLogP3) versus the 3-Phenyl and 3-Methyl Analogs
The 3-cyclopropyl substituent confers a unique lipophilicity profile compared to other 3-substituted analogs, which is critical for optimizing membrane permeability and metabolic stability in drug discovery programs. The target compound has a computed XLogP3 value of 1.6 [1], which is significantly lower than the 3-phenyl analog (XLogP3 ≈ 2.6) [2] but higher than the 3-methyl analog (XLogP3 ≈ 0.9) [3], offering an intermediate lipophilicity profile that can be strategically selected based on lead optimization requirements.
| Evidence Dimension | Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | 8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine: XLogP3 ≈ 2.6; 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine: XLogP3 ≈ 0.9 |
| Quantified Difference | ΔXLogP3 ≈ -1.0 vs. 3-phenyl analog; ΔXLogP3 ≈ +0.7 vs. 3-methyl analog |
| Conditions | In silico computed property using XLogP3 3.0 algorithm |
Why This Matters
This precise control over lipophilicity allows a medicinal chemist to select the cyclopropyl analog for its balanced ADME properties, avoiding the excessive lipophilicity of a phenyl group or the high polarity of a methyl group, thereby influencing key parameters like logD, solubility, and metabolic clearance.
- [1] PubChem. (2025). Compound Summary for CID 64369075: 8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 15829589: 8-Chloro-3-phenyl-1,2,4-triazolo[4,3-a]pyrazine. National Center for Biotechnology Information. View Source
- [3] PubChem. (2025). Compound Summary for CID 13568079: 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine. National Center for Biotechnology Information. View Source
